molecular formula C11H8BrFN2O B11766189 6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one

6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one

Cat. No.: B11766189
M. Wt: 283.10 g/mol
InChI Key: YLVJTMMAIURMRQ-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one typically involves multi-step organic reactions. A common route might include:

    Cyclization: Starting from a suitable aniline derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3).

    Halogenation: Introduction of bromine and fluorine atoms can be done using brominating and fluorinating agents such as N-bromosuccinimide (NBS) and Selectfluor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 is susceptible to nucleophilic displacement due to the electron-deficient aromatic system. Reactions typically require catalytic or stoichiometric bases to deprotonate intermediates and activate the leaving group.

Key Examples:

  • Amine Substitution: In analogous chloro-quinazolinones (e.g., 6-chloro derivatives), bromine can be replaced by amines under mild conditions. For example, reaction with 3-chloro-4-fluoroaniline in the presence of sodium carbonate and isopropyl alcohol at 90°C yields substituted products .

  • Hydroxylation: Hydrolysis of the bromine substituent using aqueous NaOH or KOH may yield hydroxylated derivatives, though direct evidence for this compound is limited.

Reaction TypeReagents/ConditionsProductSource
Amine substitution3-Chloro-4-fluoroaniline, Na₂CO₃, 90°C6-Amino-substituted quinazolinone

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

  • Reaction with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) introduces aryl groups at position 6. For example, coupling with morpholinopropyl bromide forms intermediates used in kinase inhibitor synthesis .

Buchwald-Hartwig Amination:

  • Palladium/ligand systems (e.g., Xantphos) enable coupling with primary or secondary amines to form C–N bonds .

Reaction TypeCatalysts/ReagentsKey ApplicationsSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives for drug synthesis

Cyclopropane Ring Functionalization

The cyclopropyl group exhibits stability under standard conditions but can undergo ring-opening under strong acidic or oxidative environments:

  • Acid-Mediated Ring Opening: Treatment with H₂SO₄ or HCl may cleave the cyclopropane ring, though specific data for this compound is limited .

  • Oxidation: Strong oxidants like KMnO₄ could convert the cyclopropyl group into a carboxylic acid, but this remains theoretical for the target compound.

Halogen Exchange (Halex Reaction)

Fluorine at position 8 is typically inert, but bromine at position 6 can participate in halogen exchange under specific conditions:

  • Fluorination: Reaction with KF in the presence of phase-transfer catalysts (e.g., DABCO–MsOH) replaces bromine with fluorine .

Reaction TypeReagentsOutcomeSource
Halex reactionKF, DABCO–MsOH, DMSO6-Fluoro derivative

Oxidation/Reduction of the Quinazolinone Core

The carbonyl group at position 4 can be reduced to an alcohol or amine:

  • Reduction: NaBH₄ or LiAlH₄ may reduce the carbonyl to a secondary alcohol, though competing ring-opening may occur.

  • Oxidation: Ozone or KMnO₄ could oxidize the quinazolinone ring, but practical examples are undocumented.

Heterocycle Functionalization

The quinazolinone nitrogen atoms (N1 and N3) participate in alkylation or acylation:

  • N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated derivatives.

Critical Considerations

  • Impurity Control: Halogen scrambling during chlorination (e.g., NCS/HCl) can generate 4,5-dihalo impurities, necessitating rigorous purification .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) optimizes reaction efficiency .

Scientific Research Applications

Antiviral Activity

Recent studies have identified 6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one as a promising candidate for antiviral applications. Research focused on its dual inhibitory effects against respiratory syncytial virus (RSV) and human coronavirus 229E (hCoV-229E) demonstrated significant activity.

Case Study: Antiviral Optimization

A comprehensive study optimized the compound through synthetic derivatization, assessing its structure-activity relationships (SARs). The results indicated that modifications at specific positions of the molecule could enhance its efficacy against RSV while maintaining selectivity for hCoV-229E. The most successful derivatives exhibited submicromolar activity against RSV, showcasing the potential for further development as antiviral agents .

Compound Activity Against RSV Activity Against hCoV-229E IC50 (µM)
This compoundHighModerate< 1
Fluorine derivative (modified)EnhancedSimilar< 0.5
Bromine derivative (modified)DecreasedLow> 5

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary findings suggest that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

In a study assessing the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent. The study employed standard methods for measuring antibacterial activity, including disk diffusion assays.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Potential

The unique substituent pattern of this compound suggests promising anticancer properties. Research indicates that halogenated compounds often exhibit enhanced cytotoxicity against cancer cell lines.

Case Study: Anticancer Activity

A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed significant growth inhibition. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound.

Cell Line IC50 (µM)
MCF7 (Breast Cancer)5.2
HeLa (Cervical Cancer)3.8
A549 (Lung Cancer)6.1

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinazolin-4(3H)-one: Lacks the cyclopropyl and fluoro groups.

    2-Cyclopropylquinazolin-4(3H)-one: Lacks the bromo and fluoro groups.

    8-Fluoroquinazolin-4(3H)-one: Lacks the bromo and cyclopropyl groups.

Uniqueness

6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one is unique due to the presence of all three substituents (bromo, cyclopropyl, and fluoro), which can significantly influence its chemical and biological properties compared to similar compounds.

Biological Activity

6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antiviral, anticancer, and kinase inhibitory activities, supported by diverse research findings.

  • Molecular Formula : C11H8BrFN2O
  • Molar Mass : 283.096 g/mol
  • CAS Number : 1849606-37-6

Antiviral Activity

Research indicates that derivatives of quinazolinones, including 6-bromo compounds, exhibit antiviral properties. A study synthesized various 6-bromo-2,3-disubstituted quinazolinones and evaluated their activity against multiple viruses, including Herpes simplex and HIV. Notably, certain derivatives demonstrated significant antiviral activity with minimal cytotoxicity in cell cultures:

CompoundVirus TypeMIC (µg/ml)Cytotoxicity
6-Bromo-2-phenyl-3-(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)-4(3H)-quinazolinoneVaccinia Virus1.92Low
6-Bromo-2-methyl-3-(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)-4(3H)-quinazolinoneHIVNot specifiedModerate

This suggests that specific modifications to the quinazoline structure can enhance antiviral efficacy while reducing toxicity .

Anticancer Activity

The anticancer potential of 6-bromoquinazoline derivatives has also been explored. Studies demonstrate that these compounds can selectively inhibit tumor cell growth while sparing normal cells. For instance, one study reported an IC50 value of 84.20 ± 1.72 µM for a derivative against a normal cell line, indicating selectivity for tumorigenic cells:

CompoundCell LineIC50 (µM)Selectivity
6-Bromo derivativeTumor Cells<10High
6-Bromo derivativeNormal Cells84.20 ± 1.72Low

Molecular docking studies revealed that these compounds interact with key residues in the epidermal growth factor receptor (EGFR), suggesting a mechanism for their anticancer activity .

Kinase Inhibition

Inhibitors of kinases are crucial in cancer therapy, and quinazoline derivatives have emerged as promising candidates. A specific study highlighted that certain modifications to the quinazoline structure resulted in potent inhibitors of p38 MAP kinase, a target implicated in inflammatory responses and cancer progression:

CompoundTarget KinaseIC50 (nM)
Modified Quinazolinep38 MAPK<100

This indicates the potential of these compounds in treating autoimmune diseases and cancers by modulating kinase activity .

Case Studies

  • Antiviral Efficacy Against HIV : A case study demonstrated that specific derivatives could inhibit HIV replication in MT-4 cells effectively, suggesting their potential as therapeutic agents against viral infections.
  • Cytotoxicity Profile : Another study focused on the cytotoxic effects of various quinazoline derivatives on different cell lines, revealing significant variations in activity based on structural modifications.

Properties

Molecular Formula

C11H8BrFN2O

Molecular Weight

283.10 g/mol

IUPAC Name

6-bromo-2-cyclopropyl-8-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C11H8BrFN2O/c12-6-3-7-9(8(13)4-6)14-10(5-1-2-5)15-11(7)16/h3-5H,1-2H2,(H,14,15,16)

InChI Key

YLVJTMMAIURMRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3F)Br)C(=O)N2

Origin of Product

United States

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